molecular formula C5H5N3O4 B014207 5-Nitro-6-methyluracil CAS No. 16632-21-6

5-Nitro-6-methyluracil

Cat. No. B014207
CAS RN: 16632-21-6
M. Wt: 171.11 g/mol
InChI Key: LIVYMRJSNFHYEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitro-6-methyluracil has been explored through various chemical reactions, including the chlorination of 6-methyl-5-nitrouracil with chlorine in methanol, leading to a mixture of chlorination products. These synthesis routes are crucial for obtaining pure compounds for further studies and applications (Chernikova et al., 2015).

Molecular Structure Analysis

Molecular structure and vibrational spectra of 5-Nitro-6-methyluracil have been investigated using DFT and MP2 methods, providing insights into its monomer, dimer, and trimer forms. These studies contribute to understanding the compound's stability and reactivity from a molecular perspective (Alam et al., 2016).

Chemical Reactions and Properties

5-Nitro-6-methyluracil participates in various chemical reactions, including nitro-centered free radical formation upon gamma irradiation at low temperatures. These reactions are significant for studying the compound's reactivity and for developing further chemical transformations (Benson & Lorenz, 1974).

Physical Properties Analysis

The physical properties, including the crystalline structure and thermal behavior of 5-Nitro-6-methyluracil, have been examined. These studies provide valuable data for the compound's characterization and potential application in material science (Silva et al., 2008).

Chemical Properties Analysis

The chemical properties of 5-Nitro-6-methyluracil, such as its reactivity towards various nucleophiles and its behavior in different chemical environments, have been detailed. Understanding these properties is essential for its application in chemical synthesis and related fields (Prasad et al., 1984).

Scientific Research Applications

1. Computational and Vibrational Spectroscopy Study

  • Application Summary: 5-Nitro-6-methyluracil has been used in the study of vibrational spectra using quantum chemical density functional calculations, FT-IR (400–4000 cm−1), and Raman (50–4000 cm−1) spectra .
  • Methods of Application: The study involved the use of quantum chemical density functional calculations, FT-IR, and Raman spectra. Harmonic vibrational frequencies were calculated by DFT (B3LYP) method using the basis sets 6‐31G and 6‐311G .
  • Results or Outcomes: The vibrational band compositions of various modes were reported. The results were compared with the experimental ones .

2. Irradiation of Single Crystals

  • Application Summary: 5-Nitro-6-methyluracil has been used in the study of radicals and radical reactions in irradiated single crystals .
  • Methods of Application: Single crystals of 5-nitro-6-methyluracil were irradiated with 4.0-MeV electrons and studied at temperatures between 77 K and room temperature by the electron spin resonance technique .
  • Results or Outcomes: Four radicals were formed altogether and three of these have been identified. An intermediate radical, stabilized in the temperature region 110-250 K was found and its ESR parameters determined .

3. Synthesis and Antioxidant Activity of Aminomethylated 6-Methyluracil Derivatives

  • Application Summary: 5-Nitro-6-methyluracil has been used in the synthesis of aminomethylated 6-methyluracil derivatives. These compounds have been studied for their antioxidant activity .
  • Methods of Application: The study involved the Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole .
  • Results or Outcomes: The antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .

4. Molecular Structure and Vibrational Analysis

  • Application Summary: 5-Nitro-6-methyluracil has been used in the study of molecular structure and vibrational spectra. This study was conducted using simulations of its monomer, dimer, and trimer forms .
  • Methods of Application: The study involved the use of DFT and MP2 methods with a 6-311G (d,p) basis set. Anharmonic force field calculations were carried out for the isolated monomer, while the calculations on the dimer and trimer were done in the harmonic approximation .
  • Results or Outcomes: The results yielded remarkable agreement with the experiment. The vibrational assignments were made with the help of potential energy distribution values and animated modes .

5. Computational and Vibrational Spectroscopy Study

  • Application Summary: 5-Nitro-6-methyluracil has been used in the study of vibrational spectra using quantum chemical density functional calculations, FT-IR (400–4000 cm−1), and Raman (50–4000 cm−1) spectra .
  • Methods of Application: The study involved the use of quantum chemical density functional calculations, FT-IR, and Raman spectra. Harmonic vibrational frequencies were calculated by DFT (B3LYP) method using the basis sets 6‐31G and 6‐311G .
  • Results or Outcomes: The vibrational band compositions of various modes were reported. The results were compared with the experimental ones .

Safety And Hazards

5-Nitro-6-methyluracil may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-methyl-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYMRJSNFHYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168091
Record name 6-Methyl-5-nitrouracil
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-methyluracil

CAS RN

16632-21-6
Record name 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
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Record name 6-Methyl-5-nitrouracil
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Record name 5-Nitro-6-methyluracil
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Record name 6-Methyl-5-nitrouracil
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Record name 6-methyl-5-nitrouracil
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Synthesis routes and methods I

Procedure details

50.5 g (0.40 mol) of 6-methyluracil (Merck) are introduced in portions over the course of one hour with stirring at 0 to +5° C. into a solution of 200 ml of 100% nitric acid (fuming) and 50 g of phosphorus pentoxide. When the exothermic reaction is complete, the mixture is stirred at +5° C. for a further 5 hours. The reaction mixture is subsequently poured into 1 kg of ice-water. The resultant precipitate is filtered, washed with water and then dried to constant weight, giving 37 g (54%) of 5-nitro-6-methyluracil, pale-yellow powder, m.p. 281° C. with decomposition.
Quantity
50.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure was adapted from that reported in J. Med. Chem. 1976, 19, 1072. 6-Methylpyrimidine-2,4(1H,3H)-dione (7.0 g, 55.56 mmol) was added to concentrated sulfuric acid (26 mL) cooled in ice at such a rate that the internal temperature did not exceed 40°. To this mixture fuming nitric acid (5.2 mL) was added dropwise whilst maintaining the temperature below 15°. The cooling bath was removed and the mixture was stirred at room temperature for 30 min then dumped into 100 ml of crushed ice. After stirring for 10 min the solid was collected and washed with cold water then dried in vacuo over phosphorus pentoxide. A yellow-green solid of 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione was obtained (7.92 g, 83%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-6-methyluracil
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Reactant of Route 6
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Citations

For This Compound
100
Citations
AR Gimadieva, VA Myshkin… - Doklady Biological …, 2013 - search.proquest.com
… We reduced 5 nitro 6 methyluracil (2) obtained from 6 methyluracil (1) under the action of NH2NH2 ⋅ H2SO4 in ethanol; the target 5 amino 6 methyluracil (3) was obtained with a 90% …
W Snipes, B Benson - The Journal of Chemical Physics, 1968 - pubs.aip.org
… In the present investigation, we have studied radicals in irradiated 5-nitro-6-methyluracil, a compound for which every carbon atom is bonded to a nitrogen atom. The radical has been …
Number of citations: 28 pubs.aip.org
R Parthasarathy, T Srikrishnan - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… 5-nitro-6-methyluracil, which agree closely with our results. Part of Sagstuen's analysis of the ESR spectra of 5-nitro-6-methyluracil … hydrogen bonding in 5-nitro-6-methyluracil is based …
Number of citations: 10 scripts.iucr.org
E Sagstuen, TB Melø, T Henriksen - Radiation Research, 1972 - meridian.allenpress.com
… In a previous publication Snipes and Benson (1) reported about an electron spin resonance (ESR) study of a 7-irradiated single crystal of 5-nitro-6-methyluracil (abbreviated as 5N6MU …
Number of citations: 17 meridian.allenpress.com
MJ Alam, SA Bhat, S Ahmad - Indian Journal of Physics, 2016 - Springer
… Molecular structure and vibrational spectra of 5-nitro-6-methyluracil molecule have been studied by the simulation of its monomer, dimer and trimer forms using DFT and MP2 methods …
E Sagstuen - Radiation Research, 1973 - meridian.allenpress.com
… the present paper is to present some data for the pyrimidine derivative 5-nitro-6-methyluracil … Second-derivative esr spectra of 5-nitro-6-methyluracil before and after heat treatment A …
Number of citations: 9 meridian.allenpress.com
B Benson, P Lorenz - Radiation Research, 1974 - JSTOR
… K radical in 5-nitro-6-methyluracil must be to the nitrogen of th group. In order to have hydrogen and methyl coupling previously observ the single crystal study, this radical must …
Number of citations: 8 0-www-jstor-org.brum.beds.ac.uk
IB Chernikova, SL Khursan, MS Yunusov… - Mendeleev …, 2015 - Elsevier
The chlorination of 6-methyl-5-nitrouracil with chlorine in methanol results in a two-component mixture of 5-chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils, while the chlorination …
AA Maksyutova, YS Zimin, AR Gimadieva… - Russian Journal of …, 2019 - Springer
… 3 shows the results from using the log k = f(1/Т) coordinates of the temperature dependences of the ozone reaction rate constants with three uracils (6-methyluracil, 5-nitro-6-methyluracil…
U Niedballa, H Vorbrüggen - The Journal of organic chemistry, 1976 - ACS Publications
In our previous publications on the SnCU-catalyzed silyl Hilbert-Johnson reaction we reported the surprisingly fast and high yieldribosilylation of silylated 5-nitrouracil lc2a and the …
Number of citations: 137 0-pubs-acs-org.brum.beds.ac.uk

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